Ethyl 4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoate Ethyl 4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13311028
InChI: InChI=1S/C11H15F3N2O2/c1-3-18-10(17)5-4-6-16-8(2)7-9(15-16)11(12,13)14/h7H,3-6H2,1-2H3
SMILES: CCOC(=O)CCCN1C(=CC(=N1)C(F)(F)F)C
Molecular Formula: C11H15F3N2O2
Molecular Weight: 264.24 g/mol

Ethyl 4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoate

CAS No.:

Cat. No.: VC13311028

Molecular Formula: C11H15F3N2O2

Molecular Weight: 264.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoate -

Specification

Molecular Formula C11H15F3N2O2
Molecular Weight 264.24 g/mol
IUPAC Name ethyl 4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoate
Standard InChI InChI=1S/C11H15F3N2O2/c1-3-18-10(17)5-4-6-16-8(2)7-9(15-16)11(12,13)14/h7H,3-6H2,1-2H3
Standard InChI Key MMWPOUPFJGWZCH-UHFFFAOYSA-N
SMILES CCOC(=O)CCCN1C(=CC(=N1)C(F)(F)F)C
Canonical SMILES CCOC(=O)CCCN1C(=CC(=N1)C(F)(F)F)C

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Ethyl 4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoate has the molecular formula C₁₁H₁₅F₃N₂O₂ and a molecular weight of 264.24 g/mol . Its IUPAC name, ethyl 4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoate, reflects the ester-linked butanoate chain and substituted pyrazole core. Key identifiers include:

PropertyValue
SMILESCCOC(=O)CCCN1C(=CC(=N1)C(F)(F)F)C
InChIInChI=1S/C11H15F3N2O2/c1-3-18-10(17)5-4-6-16-8(2)7-9(15-16)11(12,13)14/h7H,3-6H2,1-2H3
InChIKeyMMWPOUPFJGWZCH-UHFFFAOYSA-N
PubChem CID25247509

The trifluoromethyl group at the 3-position and methyl group at the 5-position of the pyrazole ring are critical to its reactivity and biological interactions .

Physicochemical Properties

The compound’s lipophilicity (LogP ≈ 2) and polar surface area (44.1 Ų) suggest moderate membrane permeability . It is stable under standard laboratory conditions but may degrade under strong acidic or basic environments. Solubility data indicate preferential dissolution in organic solvents like ethyl acetate and dichloromethane.

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Pyrazole Ring Formation: Cyclization of hydrazine derivatives with 1,3-diketones yields the pyrazole core .

  • Trifluoromethylation: Introduction of the -CF₃ group using reagents like trifluoromethyl iodide or sulfonyl chloride .

  • Esterification: Coupling the pyrazole intermediate with ethyl butanoate via nucleophilic substitution .

A patent by highlights a high-yield method using 4,4,4-trifluoroacetoacetate and methylhydrazine in the presence of a catalytic base, achieving regioselectivity >90% for the 3-CF₃ isomer.

Industrial-Scale Production

Continuous flow reactors are employed to enhance yield (up to 85%) and reduce byproducts . Key parameters include:

ParameterOptimal Condition
Temperature80–120°C
Reaction Time4–12 hours
CatalystTriethylamine or DBU

Industrial and Research Applications

ApplicationDescription
PharmaceuticalsIntermediate for kinase inhibitors
AgrochemicalsLead compound for next-gen fungicides
Material ScienceMonomer for fluorinated polymers

Comparison with Structural Analogs

CompoundKey DifferencesBioactivity
Ethyl [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetateShorter alkyl chainLower logP (1.7)
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-olLacks ester groupAntifungal (IC₅₀ = 12 µM)

Future Directions

  • Synthesis Optimization: Explore biocatalytic trifluoromethylation to reduce waste .

  • Target Identification: Screen against neurodegenerative disease targets (e.g., tau protein).

  • Formulation Studies: Develop nanoemulsions to enhance aqueous solubility.

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